N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1'-biphenyl]-4-carboxamide
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Description
N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C26H21N5O2 and its molecular weight is 435.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.16952493 g/mol and the complexity rating of the compound is 743. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, also known as VU0501488-1 or F2823-0880, is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation. CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle . This results in the inhibition of cell proliferation, particularly in cancer cells where CDK2 is often overactive . The compound’s interaction with CDK2 is likely due to its structural similarity to ATP, the natural substrate of CDK2 .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption of the cell cycle can lead to cell death, particularly in cancer cells that rely on rapid cell division for growth .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation, particularly in cancer cells . This can lead to the death of cancer cells and potentially shrinkage of tumors . .
Biochemical Analysis
Biochemical Properties
N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1’-biphenyl]-4-carboxamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby modulating biochemical pathways. For instance, it interacts with kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates, a process essential for various cellular functions . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity.
Cellular Effects
The effects of N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1’-biphenyl]-4-carboxamide on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, thereby altering the downstream effects on gene expression and metabolic processes . For example, it can inhibit the proliferation of certain cancer cell lines by disrupting the signaling pathways that promote cell growth and survival.
Molecular Mechanism
The molecular mechanism of action of N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1’-biphenyl]-4-carboxamide involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of target enzymes, leading to their inhibition. Additionally, it can interact with transcription factors, thereby influencing the expression of specific genes . These molecular interactions result in the modulation of various biochemical pathways, ultimately affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1’-biphenyl]-4-carboxamide have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1’-biphenyl]-4-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth in cancer models. At higher doses, it may cause toxic or adverse effects, including damage to vital organs . The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing toxicity.
Metabolic Pathways
N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1’-biphenyl]-4-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby influencing overall metabolic homeostasis . The effects on metabolic pathways are crucial for understanding the compound’s role in cellular physiology and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1’-biphenyl]-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1’-biphenyl]-4-carboxamide is a key factor that influences its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization to particular subcellular regions allows the compound to interact with its target biomolecules effectively, thereby exerting its biochemical effects.
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O2/c1-17-8-13-22(14-18(17)2)31-24-23(15-28-31)26(33)30(16-27-24)29-25(32)21-11-9-20(10-12-21)19-6-4-3-5-7-19/h3-16H,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUNMKONDVWVET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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